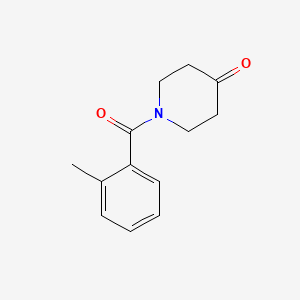

1-(2-Methylbenzoyl)piperidin-4-one

Übersicht

Beschreibung

1-(2-Methylbenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group substituted at the second position with a methyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Methylbenzoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the acylation of piperidin-4-one with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ catalysts and optimized reaction parameters to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

1-(2-Methylbenzoyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylbenzoyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Methylbenzoyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and piperidine ring structure allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylbenzoyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

- 1-(2,3-Dimethylbenzoyl)piperidin-4-one

- 1-(Mesitylcarbonyl)piperidin-4-one

- 1-(2,5-Dimethylbenzoyl)piperidin-4-one

- 1-(2,4-Dimethylbenzoyl)piperidin-4-one

These compounds share a similar core structure but differ in the substitution pattern on the benzoyl group. The unique substitution at the second position with a methyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biologische Aktivität

1-(2-Methylbenzoyl)piperidin-4-one, a member of the piperidinone family, is an organic compound characterized by a piperidine ring substituted with a 2-methylbenzoyl group. Its molecular formula is C13H15NO, and it features a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The structural uniqueness of this compound allows for various chemical interactions that are crucial for its biological activity. The presence of the piperidine ring along with the 2-methylbenzoyl substituent enhances its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits significant biological activity across several domains:

- Anti-inflammatory Effects : Studies have shown that derivatives of piperidinones, including this compound, can inhibit inflammatory pathways such as pyroptosis, a form of programmed cell death associated with inflammation.

- Analgesic Properties : The compound has been evaluated for its analgesic effects, suggesting its potential use in pain management.

- Antimicrobial and Anticancer Potential : Similar compounds have demonstrated antimicrobial and anticancer properties, indicating that this compound may possess similar therapeutic potentials.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals how modifications to the piperidine structure can enhance biological activity. For instance, molecular docking studies suggest that specific substitutions can improve binding affinities to biological targets involved in inflammatory responses .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Piperidone | Basic piperidine structure | Precursor in pharmaceuticals |

| 1-Methyl-4-piperidone | Methyl substitution on nitrogen | Anticonvulsant properties |

| 3-Benzylpiperidin-4-one | Benzyl group at position 3 | Potential analgesic activity |

| N-(2-Methylphenyl)-piperidin-4-one | N-substituted piperidine | Antimicrobial properties |

What distinguishes this compound from these compounds is its specific acylation pattern and the presence of the methyl group on the benzene ring, which may influence its biological interactions and pharmacokinetic properties.

Case Studies and Research Findings

Several research studies have focused on the biological activity of piperidine derivatives, including:

- Anti-inflammatory Studies : In vitro assays demonstrated that modifications to the piperidine structure can enhance inhibitory effects on cytokine release and cell death pathways associated with inflammation.

- Antiviral Activity : A study explored the antiviral potential of piperidine derivatives against influenza viruses, suggesting that similar structural frameworks could be effective against viral infections .

- Molecular Docking Studies : Computational studies have predicted how this compound binds to specific receptors or enzymes, providing insights into its mechanism of action .

Eigenschaften

IUPAC Name |

1-(2-methylbenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHVRXMYJFCTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.